molecular formula C34H44O19 B1237035 Myricoside CAS No. 76076-04-5

Myricoside

Cat. No. B1237035
CAS RN: 76076-04-5
M. Wt: 756.7 g/mol
InChI Key: KAKUSAKVVYFENV-SBLIKUSGSA-N
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Description

Myricoside is a compound that can be isolated from the aerial parts of Phlomis Oppositiflora . It belongs to the class of organic compounds known as flavonols, which are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position .


Molecular Structure Analysis

The molecular formula of Myricoside is C34H44O19 . The molecular weight is 756.70 .

Scientific Research Applications

Phytochemistry and Metabolites

Myricoside, a phenylethanoid glycoside, has been identified in the aerial parts of Phlomis oppositiflora, along with other secondary metabolites. These compounds were characterized using various spectroscopic methods, indicating the role of myricoside in the phytochemical composition of plant species (Çalış et al., 2005).

Diabetes and Reproductive System Disorders

Myricitrin, a derivative of myricoside, has shown significant effects in a study on the reproductive system of type 2 diabetic male mice. The study found that myricitrin and its formulations could improve testis weight and volume, antioxidant capacity, hormone levels, and sperm count in diabetic mice. This suggests the potential of myricoside derivatives in treating diabetes-induced reproductive problems (Oroojan et al., 2019).

Diabetic Nephropathy

A study on the therapeutic potential of myricitrin extracted from Myrica esculenta bark against diabetic nephropathy showed promising results. Myricitrin improved glycemic status, reduced oxidative stress, and suppressed inflammation in diabetic rats, thus ameliorating diabetic nephropathy. These findings highlight the potential application of myricoside and its derivatives in managing complications associated with diabetes (Dua et al., 2021).

Enzymatic Modification for Enhanced Solubility

Research has explored the enzymatic modification of myricitrin to enhance its solubility, making it more suitable for use in functional foods, cosmetics, and medicines. By glycosylating myricitrin through an enzymatic transglycosylate reaction, its solubility was significantly increased without compromising its antioxidative activity. This enzymatic approach opens up new avenues for the practical application of myricoside in various industries (Shimizu et al., 2006).

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUSAKVVYFENV-SBLIKUSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myricoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
R Cooper, PH Solomon, I Kubo… - Journal of the …, 1980 - ACS Publications
… We now report the structure of the active component, myricoside… polyamide (H20) to yield 10 mg of myricoside (1): mp 165-167 C (… We believe myricoside to be the first reported phenolic …
Number of citations: 79 pubs.acs.org
İ Çaliş, E Bedİr, H Kirmizibekmez, T Ersöz… - Natural Product …, 2005 - Taylor & Francis
In addition to rare phenylethanoid triglycosides, myricoside and its dimetylether derivative serratumoside A {3-hydroxy,4-methoxy-β-phenylethoxy-O-β-D-apiofuranosyl-(1 → 3)-α-L-…
Number of citations: 17 www.tandfonline.com
SG Leitão, MAC Kaplan, F Delle Monache… - International Journal of …, 1995 - cambridge.org
Two phenylpropanoid glucosides, namely acetylmartynoside A and 4”-O-acetylmartynoside, isolated from Aegiphila obducta (Verbenaceae) were studied for insect antifeedant activity …
Number of citations: 2 www.cambridge.org
P Mølgaard, H Ravn - Phytochemistry, 1988 - Elsevier
… has given rise to the compound myricoside [SO]. … Stachys and Teucrium in Lamiaceae [34] and is very similar to myricoside from Verbenaceae [SO]. Remarkably, these trisaccharide …
Number of citations: 239 www.sciencedirect.com
M Karras, BB Snider - Journal of the American Chemical Society, 1980 - ACS Publications
… We now report the structure of the active component, myricoside, as 3,4-dihydroxy-0-phenethyl-0-/3-D-apiofuranosyl-(l-*-3)-aL-rhamnopyranosyl-(l-*" 3)-4-0-caffeoyl-|5-D-…
Number of citations: 51 pubs.acs.org
İ ÇALIŞ, H Kirmizibekmez, JA Beutler… - Turkish Journal of …, 2005 - journals.tubitak.gov.tr
Further phytochemical studies on the aerial parts of Phlomis viscosa (Lamiaceae) led to the isolation of 24 compounds: 3 iridoid glycosides, 10 phenylethanoid glycosides, a …
Number of citations: 37 journals.tubitak.gov.tr
C Andary, JL Roussel, JP Rascol, G Privat - Journal of Chromatography A, 1984 - Elsevier
… Les molecules telles que le poliumoside, le pheliposide, I’arenarioside, le myricoside et l’kchinacoside, en lib&ant du verbascoside prouvent I’existence dans leur molecule d’un sucre …
Number of citations: 20 www.sciencedirect.com
O Sticher, MF Lahloub - Planta Medica, 1982 - thieme-connect.com
… Of these, echinacoside and forsythoside A exhibited antibacterial, myricoside antifeedant, verbascoside and orobanchoside antihypertensive and analgesic activities. The last two pot…
Number of citations: 90 www.thieme-connect.com
MR Kernan, A Amarquaye, JL Chen… - Journal of Natural …, 1998 - ACS Publications
… Compound 4 is isomeric with pedicularioside A (6), myricoside (7), and forsythioside A (8), with the differences being the positions of the rhamnose, apiose, and caffeoyl groups on the …
Number of citations: 151 pubs.acs.org
INMOFT SWAIN - academia.edu
In this review, the distribution of phenylpropanoic acids in dicotyledons is visualized by using the Dahlgren diagram. Notably derivatives of caffeic acid show a close correlation with the …
Number of citations: 0 www.academia.edu

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